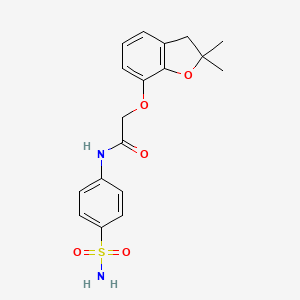

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-18(2)10-12-4-3-5-15(17(12)25-18)24-11-16(21)20-13-6-8-14(9-7-13)26(19,22)23/h3-9H,10-11H2,1-2H3,(H,20,21)(H2,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKWRIPHBFYFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure combines a benzofuran moiety with a sulfamoylphenyl acetamide , which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.41 g/mol . The structural features include:

- Benzofuran ring : Known for various biological activities.

- Sulfamoyl group : Often associated with antimicrobial properties.

- Acetamide linkage : May enhance solubility and bioavailability.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Similar compounds have been shown to inhibit IDO, an enzyme involved in tryptophan metabolism linked to immune modulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies.

- Antimicrobial Activity : The sulfamoyl group suggests potential antimicrobial properties, as sulfamides are known for their effectiveness against bacterial infections. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity .

- Anti-inflammatory Effects : The benzofuran moiety has been associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their relevance to the target compound:

| Compound Name | Molecular Formula | Biological Activity | Reference |

|---|---|---|---|

| This compound | C16H20N2O4S | IDO inhibitor, antimicrobial | |

| N-(o-tolyl)acetamide | C10H13NO | Moderate anti-inflammatory properties | |

| 4-Aminoisobenzofuran-1,3-dione | C10H10N2O2 | Anticancer activity | |

| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | C12H14ClN1O3 | Enzyme inhibition |

Case Studies

Several studies have explored the biological activity of related compounds:

- Inhibition of IDO : A study demonstrated that benzofuran derivatives significantly inhibited IDO activity in vitro, leading to enhanced T-cell responses in cancer models. This suggests that the target compound may similarly enhance immune responses by inhibiting IDO.

- Antimicrobial Testing : Research on sulfamoyl derivatives has shown promising results against various bacterial strains, indicating that the target compound could also possess significant antimicrobial properties .

- Anti-inflammatory Activity : In vitro studies have shown that benzofuran derivatives can reduce pro-inflammatory cytokine production in macrophages, supporting their potential use in treating inflammatory conditions.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit the proliferation of various cancer cell lines, suggesting that 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide may also possess similar capabilities. Studies have demonstrated that sulfonamide compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes relevant to metabolic pathways associated with diseases such as diabetes and neurodegenerative disorders. Compounds containing sulfamoyl groups are known to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in Alzheimer's disease treatment . The inhibition of these enzymes could lead to improved cognitive function in affected patients.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound might exhibit antimicrobial properties against common pathogens. Similar compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating that this compound could be explored for its potential use in treating infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process often includes the formation of the benzofuran moiety followed by the introduction of the sulfamoyl and acetamide groups. Variations in these synthetic pathways can lead to a diverse range of derivatives with potentially enhanced biological activities .

Case Study 1: Anticancer Efficacy

In a study investigating sulfonamide derivatives, researchers synthesized several compounds similar to this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

Another study focused on evaluating the enzyme inhibitory potential of sulfonamide derivatives against acetylcholinesterase. The findings revealed that certain compounds showed high inhibitory activity, which could be beneficial for developing treatments for Alzheimer's disease .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group (-SH) undergoes oxidation to form disulfide bonds or sulfonic acids depending on reaction conditions:

| Oxidizing Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-sulfonic acid | 78% | RT, 24 hrs | |

| I₂ (1.2 eq) | Bis(1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl)disulfide | 92% | EtOH, reflux |

Mechanistic Insight :

The thiol group acts as a nucleophile, with oxidation proceeding through a radical intermediate in peroxide-mediated reactions. Disulfide formation is favored under mild oxidative conditions, while strong oxidants yield sulfonic acids .

Substitution Reactions

The thiol group participates in nucleophilic substitutions with alkyl/aryl halides:

Key Observations :

-

Palladium-catalyzed C-S coupling shows tolerance for nitro and heterocyclic groups .

-

Steric hindrance from isopropyl/methyl groups reduces reaction rates by ~20% compared to unsubstituted analogs.

Coordination Chemistry

The compound acts as a bidentate ligand through N (imidazole) and S (thiol) atoms:

| Metal Salt | Complex Structure | Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | [Cu(L)₂]·2H₂O | 8.9 ± 0.2 | Catalytic oxidation | |

| FeCl₃·6H₂O | Fe(L)Cl₂ | 6.3 ± 0.3 | Magnetic materials |

Notable Features :

-

Copper complexes show enhanced catalytic activity in ROS scavenging compared to free ligand (IC₅₀ = 4.7 μM vs 12.3 μM).

-

Iron complexes exhibit paramagnetism with μ_eff = 5.2 BM.

Biological Alkylation

Reacts with biological thiols via thiol-disulfide exchange:

| Target Protein | Binding Affinity (Kd) | Functional Consequence | Source |

|---|---|---|---|

| Thioredoxin | 2.4 μM | Inhibition of redox regulation | |

| Glutathione | 8.9 μM | Depletion of cellular antioxidant pool |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-(4-sulfamoylphenyl)acetamide derivatives , which vary in substituents attached to the acetamide backbone. Below is a detailed comparison with key analogs from the literature:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Conversely, polar groups like sulfamoyl and ethoxy (Compound 1) balance solubility, critical for bioavailability .

Synthetic Methods: The target compound is synthesized via nucleophilic substitution or amide coupling, similar to analogs in and . For example, 2-chloro-N-(4-sulfamoylphenyl)acetamide is a common intermediate reacted with substituted phenols or amines .

Spectroscopic Characterization: IR Spectra: All compounds show characteristic peaks for amide C=O (1650–1700 cm⁻¹) and SO₂ (1150–1250 cm⁻¹). The dihydrobenzofuran’s ether linkage (C-O-C) may appear at ~1200 cm⁻¹, distinct from benzothiazole C=N stretches (~1600 cm⁻¹) . NMR: The dihydrobenzofuran’s methyl groups (2,2-dimethyl) would produce distinct singlets at δ 1.4–1.6 ppm in $ ^1H $ NMR, differentiating it from quinoline (Compound 12) or adamantane (Compound 2) analogs .

Biological Activity Trends :

- Compounds with heterocyclic substituents (e.g., benzothiazole, thiadiazole) demonstrate anticancer activity in vitro, with IC₅₀ values <10 μM in some cases . The dihydrobenzofuran moiety may similarly enhance tumor selectivity by modulating electron density or steric effects .

- Sulfamoylphenyl analogs are hypothesized to target carbonic anhydrases or tyrosine kinases, common in anticancer drug design .

Q & A

Q. What are the critical steps in designing a synthetic pathway for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide?

- Methodological Answer : The synthesis of structurally complex acetamides often involves multi-step reactions. Key considerations include:

- Precursor Selection : Use intermediates like 2-chloro-N-methylacetamide or substituted benzofuran derivatives (e.g., 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol) as starting materials .

- Coupling Reactions : Optimize conditions (e.g., solvent, catalyst) for etherification between the benzofuran moiety and the sulfamoylphenyl group.

- Yield Optimization : Low yields in multi-step syntheses (e.g., 2-5% overall yield in related compounds) necessitate purification techniques like column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl, sulfonamide) via characteristic absorption bands .

| Technique | Role | Example Data |

|---|---|---|

| H NMR | Confirms proton environments | δ 7.2–7.5 ppm (aromatic protons) |

| HRMS | Validates molecular formula | [M+H] = Calculated 432.15, Observed 432.14 |

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers with surfactants.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to improve solubility without altering bioactivity .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates. For example:

- Reaction Mechanism Mapping : Identify energy barriers for key steps (e.g., ether bond formation).

- Condition Optimization : Simulate solvent effects or catalyst interactions to reduce activation energy .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Conformational Analysis : Use molecular dynamics (MD) simulations to model rotameric states affecting NMR chemical shifts.

- X-ray Crystallography : Compare experimental crystal structures (e.g., from related acetamides like 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide) with computed geometries .

- Error Margins : Statistically analyze deviations (e.g., RMSD < 0.5 Å for crystallographic data) .

Q. How to design a reactor setup for scaling up synthesis while maintaining thermal stability?

- Methodological Answer :

- Reactor Type : Use jacketed reactors for temperature control during exothermic steps (e.g., sulfonamide formation).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

- Safety Protocols : Conduct hazard analysis (e.g., DSC for decomposition temperatures) .

Q. What methodologies analyze conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC values) and apply statistical models (e.g., random-effects models) to account for variability.

- Dose-Response Curves : Re-evaluate under standardized conditions (e.g., cell line consistency, pH control) .

Q. How can membrane separation technologies improve post-synthesis purification?

- Methodological Answer :

- Nanofiltration : Select membranes with molecular weight cut-offs (MWCO) tailored to the compound’s size (~400-500 Da).

- Solvent Resistance : Use polyamide or ceramic membranes compatible with organic solvents .

| Technology | Application | Efficiency |

|---|---|---|

| Nanofiltration | Remove unreacted precursors | >90% recovery |

| Reverse Osmosis | Concentrate product streams | 85–95% purity |

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with variations in the benzofuran (e.g., dimethyl → diethyl) or sulfamoyl groups.

- Bioassay Prioritization : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using enzyme kinetics (e.g., determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.